1-(3-methylbenzyl)-1H-indole-2,3-dione
CAS No.: 689757-37-7
Cat. No.: VC21367187
Molecular Formula: C16H13NO2
Molecular Weight: 251.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 689757-37-7 |
---|---|
Molecular Formula | C16H13NO2 |
Molecular Weight | 251.28g/mol |
IUPAC Name | 1-[(3-methylphenyl)methyl]indole-2,3-dione |
Standard InChI | InChI=1S/C16H13NO2/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15(18)16(17)19/h2-9H,10H2,1H3 |
Standard InChI Key | XBAJEXBOWXGXSQ-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Canonical SMILES | CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C2=O |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
1-(3-methylbenzyl)-1H-indole-2,3-dione consists of an isatin core with a 3-methylbenzyl group attached at the N-1 position. The compound maintains the core bicyclic structure containing a benzene ring fused to a five-membered pyrrolidine ring that includes nitrogen. The parent isatin core contains two carbonyl groups at positions 2 and 3, forming a 2,3-dioxoindole system . The addition of the 3-methylbenzyl group at the nitrogen position modifies the electronic properties and steric environment of the molecule.
Physicochemical Properties
Based on structural similarities to related compounds, the following properties can be inferred for 1-(3-methylbenzyl)-1H-indole-2,3-dione:
The polar surface area of the compound is expected to be similar to that of isatin (46.17 Ų) with potential slight modifications due to the N-substituent . The N-substitution with a 3-methylbenzyl group would eliminate the N-H hydrogen bond donor present in isatin, potentially reducing its hydrogen bonding capabilities.
Synthesis Methodology
General Synthetic Approach
The synthesis of 1-(3-methylbenzyl)-1H-indole-2,3-dione likely follows similar procedures to other N-substituted isatin derivatives documented in the literature. Based on comparable syntheses of N-benzylated isatin derivatives, the following approach can be proposed:
Direct N-Alkylation of Isatin
The most straightforward approach involves direct N-alkylation of isatin using 3-methylbenzyl halide (typically bromide or chloride) in the presence of a base:
-
Isatin (1H-indole-2,3-dione) is treated with a base such as potassium carbonate in an aprotic solvent like DMF
-
Addition of 3-methylbenzyl halide with a catalytic amount of potassium iodide
-
Heating the reaction mixture (typically at 90-110°C) for several hours under inert atmosphere
-
Purification by recrystallization or column chromatography
This synthetic route is analogous to the reported synthesis of 1-(4-methoxybenzyl)-1H-indole-2,3-dione, which achieves yields of approximately 96% under similar conditions .
Reaction Conditions
Based on comparable N-benzylation reactions, the following conditions would likely be optimal:
Reaction Parameter | Conditions | Notes |
---|---|---|
Base | K₂CO₃ | Acts as a proton acceptor |
Catalyst | KI | Facilitates nucleophilic substitution |
Solvent | DMF | Dipolar aprotic solvent favors SN2 reaction |
Temperature | 0°C (initial), then 110°C | Initial cooling prevents side reactions |
Atmosphere | Inert (N₂ or Ar) | Prevents oxidation |
Reaction Time | 3-4 hours | Allows for complete conversion |
Similar reaction conditions have been successfully employed in the synthesis of various 1-substituted isatin derivatives including 1-methyl, 1-ethyl, and 1-benzyl isatins .
Biological Activities and Applications
Anticancer Activity
Isatin derivatives commonly demonstrate antiproliferative effects against various cancer cell lines. The N-benzylation of isatin often enhances cytotoxic activity against cancer cells due to increased lipophilicity and cell membrane permeability. The 3-methylbenzyl group at position 1 may further modulate this activity through altered receptor interactions.
Antimicrobial Properties
Structure-Activity Relationships
Effect of N-Substitution
N-Substitution of isatin typically modifies the compound's biological activity profile. The 3-methylbenzyl group at position 1 would be expected to:
-
Increase lipophilicity, potentially enhancing membrane permeability
-
Introduce steric constraints that may affect receptor binding
-
Eliminate the N-H hydrogen bond donor present in isatin
-
Provide additional aromatic interactions through the benzyl group
-
Introduce electronic effects through the meta-methyl substituent
Comparison with Related Derivatives
Compared to other N-benzylated isatin derivatives, the specific positioning of the methyl group at the meta position of the benzyl ring may confer unique properties:
Compound | Structural Difference | Potential Impact |
---|---|---|
1-Benzyl-1H-indole-2,3-dione | Lacks methyl group | Less lipophilic, different electronic properties |
1-(4-Methoxybenzyl)-1H-indole-2,3-dione | 4-Methoxy vs. 3-Methyl | Different electronic effects, hydrogen bonding capability |
1-(2-Methylbenzyl)-1H-indole-2,3-dione | Methyl at ortho vs. meta position | Different steric effects and conformation |
The meta-methyl group in 1-(3-methylbenzyl)-1H-indole-2,3-dione likely provides unique electronic and steric effects that distinguish it from other positional isomers.
Analytical Characterization
Spectroscopic Properties
Based on structural similarities to isatin and other N-substituted derivatives, the following spectroscopic properties can be anticipated:
Infrared Spectroscopy
Key IR absorption bands would likely include:
-
C=O stretching vibrations around 1730-1750 cm⁻¹ (C-3 carbonyl)
-
C=O stretching vibrations around 1600-1620 cm⁻¹ (C-2 carbonyl, amide)
-
Aromatic C=C stretching around 1450-1600 cm⁻¹
-
C-H stretching of methyl group around 2900-3000 cm⁻¹
NMR Spectroscopy
¹H NMR would likely show distinctive signals for:
-
Aromatic protons from both the isatin core and benzyl group (7.0-8.0 ppm)
-
Benzylic CH₂ protons around 4.8-5.0 ppm
-
Methyl protons attached to the benzyl ring around 2.3-2.4 ppm
¹³C NMR would show characteristic peaks for:
-
Carbonyl carbons at C-2 and C-3 (around 158-183 ppm)
-
Aromatic carbons (120-145 ppm)
-
Benzylic carbon (around 44 ppm)
-
Methyl carbon (around 21 ppm)
Future Research Directions
Synthesis Optimization
Future research could focus on developing more efficient synthetic routes for 1-(3-methylbenzyl)-1H-indole-2,3-dione, potentially exploring:
-
Microwave-assisted synthesis for reduced reaction times
-
Green chemistry approaches using alternative solvents
-
One-pot synthetic procedures
Biological Evaluation
Comprehensive biological screening would be valuable to establish the compound's:
-
Anticancer activity against various cell lines
-
Antimicrobial properties
-
Enzyme inhibition profile
-
CNS effects and potential as a neurotherapeutic agent
Structural Modifications
The 1-(3-methylbenzyl)-1H-indole-2,3-dione scaffold could serve as a starting point for the development of more potent derivatives through:
-
Introduction of additional substituents on the isatin core
-
Modification of the 3-methylbenzyl group
-
Conversion to thiosemicarbazones or hydrazones
-
Formation of metal complexes with potential biological activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume